1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further substituted with a pyridinyl group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridinyl ring, leading to the formation of various substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.
Comparison with Similar Compounds
1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:
1-[(4-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical and biological properties.
1-[(4-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine: The presence of a chlorine atom can affect the compound’s reactivity and interactions with biological targets.
1-[(4-fluorophenyl)methyl]-4-pyridin-2-ylpiperazine: Fluorine substitution can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-22-17-8-6-16(7-9-17)15-20-11-13-21(14-12-20)18-5-3-4-10-19-18/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGUFAOUWTELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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